1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride
Overview
Description
“1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1019331-35-1 . Its molecular weight is 322.81 . The IUPAC name is sulfuric acid compound with 1-(4-chlorobenzyl)-3-piperidinamine (1:1) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 322.81 . The compound’s InChI code provides further insight into its chemical structure .Scientific Research Applications
Crystal Structure and Computational Studies
- Crystal Structure and DFT Studies : A study by Kumar et al. (2020) explored the crystal structure of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, which was prepared using a greener, solvent-free microwave irradiation technique. This research highlighted the use of density functional theory (DFT) to predict the structure of the compound, emphasizing its potential in theoretical calculations and crystallography (Kumar et al., 2020).
Synthesis and Pharmaceutical Properties
Synthesis of Piperidine Derivatives : Grinev et al. (2004) discussed the synthesis of 2-aminomethyl derivatives of benzofuran, including a process that can yield a compound similar to 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride. This highlights its relevance in the synthesis of novel compounds for pharmaceutical research (Grinev et al., 2004).
Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) investigated the synthesis and antimicrobial activity of piperidine derivatives against pathogens of tomato plants. This research suggests the potential of piperidine compounds in the development of antimicrobial agents (Vinaya et al., 2009).
Chemical Reactions and Mechanisms
- Kinetics and Mechanisms of Reactions with Alicyclic Amines : Castro et al. (2001) studied the kinetics of reactions involving secondary alicyclic amines, including piperidine. This research is essential for understanding the chemical behavior and reaction mechanisms of piperidine-based compounds (Castro et al., 2001).
Conformational Analysis
- Conformational Analysis of Piperidine Derivatives : Ribet et al. (2005) conducted a detailed conformational analysis of a piperidine derivative, offering insights into the structural behavior of such compounds in different states, which is crucial for their potential applications in drug design and material science (Ribet et al., 2005).
Miscellaneous Applications
Synthesis and Spectroscopic Characterization : Amirnasr et al. (2001) explored the synthesis and characterization of complexes involving piperidine. This study contributes to the broader understanding of how piperidine derivatives can interact with other chemical entities, which could be relevant in catalysis or material science (Amirnasr et al., 2001).
Synthesis of Piperidine Derivatives from Serine : Acharya and Clive (2010) demonstrated the synthesis of piperidine derivatives from serine, highlighting the versatility of piperidine in synthetic organic chemistry (Acharya & Clive, 2010).
Safety and Hazards
Mechanism of Action
- These proteins play crucial roles in cellular signaling pathways, particularly in regulating cyclic AMP (cAMP) levels and downstream cellular responses .
- This interaction leads to phosphorylation of specific substrates, affecting various cellular processes such as metabolism, gene expression, and cell growth .
- The compound’s impact extends to multiple pathways, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJZPSHYVMQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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